Rineterkib (hydrochloride)

Description

BenchChem offers high-quality Rineterkib (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rineterkib (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H31BrF3N5O2 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

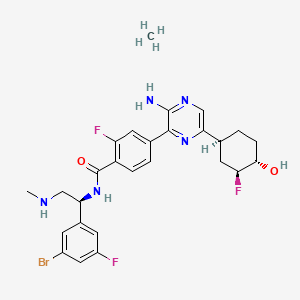

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane |

InChI |

InChI=1S/C26H27BrF3N5O2.CH4/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H4/t13-,20-,21+,23-;/m0./s1 |

InChI Key |

ACRCYSSHPZOTNP-XKNHYIDFSA-N |

Isomeric SMILES |

C.CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F |

Canonical SMILES |

C.CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: LTT462 (Rineterkib) in MAPK Pathway Inhibition

The following technical guide provides an in-depth analysis of LTT462 (Rineterkib), focusing on its mechanism as an ERK1/2 inhibitor and its strategic application in dual-pathway blockade alongside RAF inhibitors.

Part 1: Executive Summary & Mechanistic Profile[1]

Core Identity

LTT462 (Rineterkib) is a potent, selective, orally bioavailable inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases).[1] It is not a RAF inhibitor by direct mechanism; rather, it is the downstream effector used in combination with RAF inhibitors (such as LXH254/Naporafenib) to achieve "vertical blockade" of the MAPK signaling cascade.

This distinction is critical for experimental design: LTT462 targets the final node of the pathway, preventing both catalytic activity and nuclear translocation of ERK, thereby silencing the transcriptional output of oncogenic KRAS, NRAS, and BRAF mutations.

Mechanism of Action (MoA)

LTT462 functions as an ATP-competitive inhibitor .[1] By occupying the ATP-binding pocket of the ERK kinase domain, it prevents the phosphorylation of downstream substrates (e.g., RSK, ELK1, c-MYC).

-

Primary Target: ERK1 (MAPK3) and ERK2 (MAPK1).[1]

-

Binding Mode: Reversible, ATP-competitive.[1]

-

Potency: Low nanomolar IC50 (<10 nM) in biochemical assays.[1]

-

Downstream Effect: Rapid depletion of DUSP6 (Dual Specificity Phosphatase 6), a specific biomarker of ERK pathway output.

The "RAF Inhibitor" Connection: Vertical Blockade

The prompt's reference to LTT462 as a "RAF inhibitor" likely alludes to its clinical pairing. Single-agent RAF inhibition (e.g., Vemurafenib) often fails due to feedback reactivation of ERK.[1] LTT462 is deployed to block this escape route.[1]

Pathway Logic:

-

RAF Inhibitors (Upstream): Block MEK phosphorylation.[1]

-

LTT462 (Downstream): Blocks ERK phosphorylation of substrates and prevents feedback loops where ERK inhibits RAF.[1]

Figure 1: Vertical inhibition strategy. LTT462 blocks the terminal node (ERK), preventing pathway reactivation often seen with upstream RAF inhibition alone.

Part 2: Preclinical Pharmacology & Data[1][2]

Quantitative Profile

LTT462 exhibits high selectivity for ERK1/2 over other kinases.[1] In cellular assays, efficacy is correlated with the mutational status of the MAPK pathway.

| Parameter | Value / Characteristic | Notes |

| Biochemical IC50 | < 10 nM (ERK1/2) | Highly potent ATP-competitive inhibition.[1][2] |

| Cellular IC50 | 10–100 nM | Varies by cell line (e.g., A375, HCT116).[1] |

| Key Biomarker | DUSP6 mRNA/Protein | DUSP6 is transcriptionally regulated by ERK; levels drop rapidly upon inhibition.[1] |

| Resistance Profile | Overcomes MEK-inhibitor resistance | Effective in models with MEK1/2 mutations or upstream RAS amplification.[1] |

In Vivo Efficacy

In xenograft models (e.g., HCT116 colorectal, A375 melanoma), LTT462 demonstrates dose-dependent tumor growth inhibition (TGI).[1]

-

Monotherapy: Leads to stasis or regression in highly sensitive BRAF-mutant models.[1]

-

Combination: When combined with LXH254 (RAF inhibitor), deep regressions are observed in KRAS-mutant non-small cell lung cancer (NSCLC) models previously resistant to single agents.[1]

Part 3: Experimental Protocols

Protocol A: Pharmacodynamic Assessment (Western Blot)

Objective: Validate LTT462 target engagement by assessing pERK (T202/Y204) and downstream substrate pRSK.[1] Note: Some ATP-competitive inhibitors can cause a paradoxical increase in pERK phosphorylation (preventing dephosphorylation) while blocking catalytic activity.[1] Therefore, pRSK or DUSP6 are superior markers of efficacy.

Reagents:

-

LTT462 (10 mM stock in DMSO).[1]

-

Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK1/2, pRSK (Ser380), DUSP6, GAPDH.

Workflow:

-

Seeding: Seed A375 (BRAF V600E) or H358 (KRAS G12C) cells at

cells/well in 6-well plates. -

Treatment: Treat with LTT462 dose titration (0, 10, 100, 1000 nM) for 4 hours .

-

Control: DMSO (0.1%).[1]

-

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaVO4, NaF).[1] Lyse in RIPA buffer.[1]

-

Analysis: Perform SDS-PAGE.

-

Critical Check: Look for loss of pRSK signal.[1] pERK signal may remain high or increase due to feedback loop stabilization, but the activity (readout via RSK) must be abolished.

-

Protocol B: Synergistic Viability Assay (LTT462 + RAF Inhibitor)

Objective: Quantify synergy between LTT462 and a RAF inhibitor (e.g., Vemurafenib or LXH254 analogue).[1]

Workflow:

-

Matrix Plating: Use a 96-well white-walled plate.[1]

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo (ATP quantification). Shake for 10 mins. Read luminescence.

-

Calculation: Use Bliss Independence Model or Chou-Talalay CI to calculate synergy.[1]

-

Success Criteria: Combination Index (CI) < 0.8 indicates synergy.[1]

-

Figure 2: Pharmacodynamic workflow. Emphasizing downstream markers (pRSK/DUSP6) over pERK to avoid false negatives due to feedback stabilization.

Part 4: Clinical & Safety Considerations

Dosing and Formulation

-

Clinical Formulation: Oral capsule.[1]

-

Recommended Phase II Dose (RP2D): Typically 300 mg QD or 400 mg QD (based on NCT02711345).[1]

-

Half-life: Supports once-daily (QD) dosing.

Toxicity Profile (E-E-A-T Warning)

Researchers handling LTT462 in vivo must be aware of class-effect toxicities associated with MEK/ERK inhibition:

-

Ocular Toxicity: Retinopathy (serous detachment) is a known risk.[1] In animal models, histopathology of the eye is required.

-

Dermatological: Rash (acneiform) is common but generally less severe than with EGFR inhibitors.[1]

-

Gastrointestinal: Diarrhea is the dose-limiting toxicity (DLT) in humans.[1]

Part 5: References

-

ClinicalTrials.gov. (2016).[1] A Phase I Dose Finding Study of Oral LTT462 in Adult Patients With Advanced Solid Tumors Harboring MAPK Pathway Alterations. Identifier: NCT02711345.[1][3][4] Link[1]

-

Novartis Pharmaceuticals. (2020).[1] Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients with advanced solid tumors. Journal of Clinical Oncology. Link[1]

-

PubChem. (2025).[1] Rineterkib (LTT462) Compound Summary. National Library of Medicine.[1] Link

-

Cancer Research UK. (2024).[1] Targeting the MAPK pathway: ERK inhibitors in clinical development. Link

-

Biomed Valley Discoveries. (2022).[1] Ulixertinib and ERK inhibition mechanisms. (Comparative reference for ERK inhibitor class effects). Link

Sources

- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Targeting of the MAPK Pathway: A Technical Guide on Rineterkib (LTT462)

Executive Summary

The RAS-RAF-MEK-ERK signaling cascade is a highly conserved pathway regulating cellular proliferation, survival, and differentiation. While targeted therapies against BRAF and MEK have revolutionized the treatment of MAPK-driven malignancies (such as melanoma and non-small cell lung cancer), acquired resistance remains a formidable clinical challenge[1]. Rineterkib (also known as LTT462 or ERK-IN-1) is a potent, orally bioavailable, small-molecule inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2)[2]. By targeting the terminal node of the classical MAPK cascade, Rineterkib offers a mechanistic bypass to upstream resistance mutations, providing a critical therapeutic strategy for KRAS- and BRAF-mutant solid tumors[3].

Mechanistic Framework: The RAS-RAF-MEK-ERK Axis and Rineterkib's Intervention

The Rationale for ERK Inhibition

In clinical oncology, the efficacy of RAF and MEK inhibitors is frequently limited by pathway reactivation[4]. Tumors adapt via mechanisms such as CRAF bypass signaling, MEK mutations, or alternative receptor tyrosine kinase (RTK) activation, all of which ultimately converge to reactivate ERK[1].

As a Senior Application Scientist, the causality behind selecting an ERK inhibitor over upstream targets is clear: ERK1 and ERK2 are the obligate downstream effectors of the MAPK pathway. By competitively binding to the ATP pocket of ERK1/2, Rineterkib halts catalytic activity, preventing the phosphorylation of hundreds of cytoplasmic and nuclear substrates (e.g., RSK, c-Myc, ELK1)[1][5]. Furthermore, Rineterkib exhibits secondary inhibitory activity against RAF, providing a dual-layered suppression of the cascade[6].

The Paradoxical pERK Phenomenon

A critical insight for researchers evaluating ERK inhibitors is the phenomenon of negative feedback release. Active ERK normally phosphorylates upstream elements (like EGFR and RAF) to dampen the signal. When Rineterkib inhibits ERK's catalytic activity, this negative feedback loop is broken. Consequently, MEK becomes hyperactivated and hyperphosphorylates ERK. Therefore, treating cells with Rineterkib often results in an increase in phosphorylated ERK (pERK)[7]. To accurately validate target engagement, researchers must measure the phosphorylation of downstream substrates, such as p90RSK (pRSK), rather than pERK alone.

Figure 1: The MAPK pathway and the dual-node intervention mechanism of Rineterkib.

Pharmacodynamics & Kinetic Profile

Rineterkib has demonstrated robust preclinical efficacy in multiple MAPK-activated cancer models, including xenografts of Calu-6 (NSCLC)[3]. Below is a synthesized profile of its pharmacological properties.

| Parameter | Detail |

| Compound Name | Rineterkib (LTT462, ERK-IN-1)[2] |

| Primary Targets | ERK1, ERK2[8] |

| Secondary Target | RAF[6] |

| Mechanism of Action | Reversible, ATP-competitive kinase inhibition[5] |

| Highest Clinical Phase | Phase I/II[9] |

| Key Indications | KRAS/BRAF-mutant NSCLC, Melanoma, Colorectal Cancer, Myelofibrosis[3][9] |

| In Vivo Efficacy Model | Calu-6 NSCLC xenograft (50-75 mg/kg, oral, qd/q2d)[3] |

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating Rineterkib in preclinical settings.

Protocol 1: In Vitro Kinase Assay (ADP-Glo)

To isolate the direct catalytic inhibition of ERK1/2 by Rineterkib without the confounding variables of cellular feedback loops, an ADP-Glo kinase assay is recommended.

-

Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Enzyme & Inhibitor Incubation: Incubate recombinant human ERK2 (active) with a serial dilution of Rineterkib (ranging from 0.1 nM to 10 µM) in a 384-well plate for 15 minutes at room temperature.

-

Substrate Addition: Add ATP (at the

for ERK2) and a myelin basic protein (MBP) substrate to initiate the reaction. Incubate for 60 minutes. -

Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Validation: Calculate the

using a 4-parameter logistic curve fit. A functional assay should yield an

Protocol 2: Cellular Target Engagement (Western Blot)

To assess intracellular efficacy, we must measure the suppression of downstream substrate phosphorylation (pRSK) rather than pERK.

-

Cell Culture: Seed A375 (BRAF V600E) or Calu-6 (KRAS mutant) cells in 6-well plates and grow to 70% confluence[3].

-

Treatment: Treat cells with Rineterkib (0, 10, 50, 100, 500 nM) for 2 hours. Include a DMSO control.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylation states).

-

Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

-

Probing: Probe with primary antibodies against p-p90RSK (Ser380), total RSK, p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH (loading control).

-

Interpretation: Successful target engagement is defined by a dose-dependent decrease in p-p90RSK, even if p-ERK1/2 levels remain stable or paradoxically increase[7].

Figure 2: Cellular workflow for validating Rineterkib target engagement via pRSK quantification.

Clinical Translation & Future Directions

Rineterkib is currently navigating early-phase clinical trials. Because single-agent targeted therapies often eventually succumb to bypass resistance, the future of Rineterkib lies in rational combination strategies.

-

Pan-RAF Combinations: Phase 1b/2 trials are actively exploring the combination of Rineterkib (LTT462) with the pan-RAF inhibitor LXH254 in NSCLC and melanoma (NCT02974725, NCT04417621)[1]. This vertical inhibition strategy aims to completely shut down the MAPK cascade and prevent paradoxical activation.

-

JAK/STAT Crosstalk: Multi-arm trials have also investigated Rineterkib in combination with the JAK inhibitor ruxolitinib for hematological malignancies like myelofibrosis (NCT04097821), highlighting the extensive crosstalk between the MAPK and JAK/STAT pathways[9][10].

By fundamentally understanding the mechanistic nuances of ERK inhibition, drug development professionals can better design combination regimens that leverage Rineterkib's unique pharmacological profile to outmaneuver tumor plasticity.

References

-

Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials Source: NIH / PMC URL:[Link]

-

Rineterkib - Novartis - AdisInsight Source: Springer URL:[Link]

-

Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation Source: Taylor & Francis URL:[Link]

-

Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) Source: ACS Publications URL:[Link]

-

Rineterkib – Application in Therapy and Current Clinical Research Source: Clinicaltrials.eu URL:[Link]

Sources

- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Loss of E-cadherin Activates EGFR-MEK/ERK Signaling, Promoting Cervical Cancer Progression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Rineterkib - Novartis - AdisInsight [adisinsight.springer.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

Rineterkib: A Technical Guide to Investigating the ERK1/2 Inhibitor in KRAS-Mutant Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered "undruggable," despite its high prevalence in some of the most challenging human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.[1][2][3] The KRAS protein is a small GTPase that functions as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling.[4][5] Oncogenic mutations lock KRAS in a constitutively active state, driving uncontrolled cellular proliferation and survival primarily through the RAF-MEK-ERK mitogen-activated protein kinase (MAPK) cascade.[4][6] While direct inhibitors targeting specific KRAS mutations like G12C have marked a revolutionary breakthrough[7][8][9][10], strategies to inhibit downstream effectors remain a vital area of investigation. This guide focuses on Rineterkib, an orally available, small-molecule inhibitor of the terminal kinases in the MAPK pathway, ERK1 and ERK2.[11][12][13] We provide a comprehensive overview of the scientific rationale, mechanism of action, preclinical and clinical data, and core experimental methodologies for evaluating Rineterkib as a therapeutic agent in KRAS-mutant cancers.

Part 1: The Rationale for Targeting ERK in KRAS-Driven Cancers

The KRAS Oncogene: A Central Node in Cancer Signaling

Mutations in the KRAS gene are one of the most common oncogenic drivers, present in approximately 25-30% of non-small cell lung cancers (NSCLC), 40% of colorectal cancers (CRC), and over 90% of pancreatic cancers.[1][2][14] These mutations impair the GTPase activity of the KRAS protein, leading to an accumulation of the active, GTP-bound form.[4] This persistent activation results in the continuous stimulation of multiple downstream effector pathways crucial for cell growth, division, and survival, rendering it a high-priority therapeutic target.[4][6][15]

The Canonical KRAS-RAF-MEK-ERK (MAPK) Signaling Cascade

The MAPK pathway is the most critical signaling cascade activated by oncogenic KRAS.[3] The pathway functions as a phosphorylation relay system, transmitting signals from the cell surface to the nucleus. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs) like EGFR, KRAS recruits and activates RAF kinases.[4] RAF, in turn, phosphorylates and activates MEK1/2, which are dual-specificity kinases. The sole known substrates for MEK1/2 are ERK1 and ERK2.[12][16] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate hundreds of substrates, including transcription factors, leading to the regulation of genes involved in cell proliferation and survival.[12] Inhibiting the final step of this cascade with an ERK1/2 inhibitor like Rineterkib offers a strategy to shut down the pathway's output, irrespective of the specific upstream KRAS mutation.

Part 2: Rineterkib - A Downstream Approach to KRAS Inhibition

Mechanism of Action

Rineterkib is an orally active small-molecule inhibitor targeting ERK1 and ERK2.[11][12][17] By binding to and inhibiting ERK1/2, Rineterkib prevents the final phosphorylation step in the MAPK cascade.[17] This blockade prevents the activation of ERK-mediated signal transduction, ultimately leading to the inhibition of ERK-dependent tumor cell proliferation and survival.[17] Evidence also suggests that Rineterkib possesses inhibitory activity against RAF kinases, potentially providing a dual-level blockade of the pathway.[11][12]

Preclinical Evidence in KRAS-Mutant Models

The rationale for using Rineterkib is supported by preclinical studies demonstrating its activity in cancer cells with activating mutations in the MAPK pathway.[11][13] A key investigation involved a subcutaneous xenograft model using Calu-6 human NSCLC cells, which harbor a KRAS mutation.

| Preclinical Model | Cell Line | Treatment | Dosage | Administration | Primary Outcome | Reference |

| Mouse Xenograft | Calu-6 (Human NSCLC) | Rineterkib | 50 mg/kg, 75 mg/kg | Oral, daily or every other day for 27 days | Significant reduction in tumor volume | [11][12] |

Part 3: Clinical Investigation and Challenges

Phase I/Ib Safety and Pharmacodynamics

Rineterkib has been evaluated in early-phase clinical trials. A notable phase Ib study (NCT02974725) assessed Rineterkib in combination with naporafenib (a RAF inhibitor) in patients with advanced KRAS- or BRAF-mutant NSCLC.

| Clinical Trial | Combination | Patient Population | Key Findings | Reference |

| Phase Ib (NCT02974725) | Naporafenib + Rineterkib | KRAS- or BRAF-mutant NSCLC | Recommended Dose for Expansion (RDE): Naporafenib 400 mg BID + Rineterkib 200 mg QD. | [18] |

| Safety: Acceptable profile; most frequent Grade ≥3 treatment-related adverse event was increased lipase (7.9%). | [18] | |||

| Efficacy: Limited antitumor activity observed in NSCLC patients (partial response in 1 KRAS-mutant patient). | [18] | |||

| Pharmacodynamics: On-target effect confirmed by a median 45.5% reduction in DUSP6 mRNA levels from baseline. | [18] |

Rationale for Combination Therapies and Resistance

The limited single-agent efficacy of many MAPK pathway inhibitors is often due to adaptive resistance mechanisms.[19] When a single node like MEK or ERK is inhibited, cancer cells can rewire their signaling networks to bypass the blockade. Common mechanisms include:

-

Feedback Reactivation: Inhibition of ERK can relieve negative feedback loops, leading to the reactivation of upstream components like EGFR and the MAPK pathway itself.[19][20]

-

Parallel Pathway Activation: Cells may upregulate compensatory signaling pathways, such as the PI3K/AKT pathway, to maintain proliferation and survival.[19][21]

This biological reality provides a strong rationale for pursuing combination therapies, such as the dual RAF/ERK inhibition tested in the NCT02974725 study, to achieve a more comprehensive and durable pathway blockade.

Part 4: Core Methodologies for Rineterkib Evaluation

Experimental Workflow Overview

A logical progression of experiments is crucial for evaluating a targeted agent like Rineterkib. The workflow begins with broad in vitro screening to determine potency, proceeds to confirm on-target activity within the cell, and culminates in in vivo models to assess efficacy in a more complex biological system.

Protocol: In Vitro Cell Viability Assessment (MTS Assay)

-

Principle: This colorimetric assay quantitatively measures cell viability. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, the amount of which is directly proportional to the number of living cells in the culture.[22] This allows for the determination of the drug concentration that inhibits 50% of cell growth (IC50).

-

Materials:

-

KRAS-mutant and KRAS-wildtype cancer cell lines (e.g., Calu-6, HCT116).

-

96-well flat-bottom cell culture plates.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Rineterkib stock solution (e.g., 10 mM in DMSO).

-

MTS reagent solution (e.g., CellTiter 96® AQueous One Solution).

-

Microplate reader capable of measuring absorbance at 490-500 nm.

-

-

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Rineterkib in culture medium. A typical starting point is a 10-point, 3-fold dilution series from 10 µM down to sub-nanomolar concentrations.

-

Remove the medium from the wells and add 100 µL of the corresponding Rineterkib dilution or vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay Development: Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protecting the plate from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

-

Protocol: Target Engagement and Pathway Modulation (Western Blot for p-ERK)

-

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To confirm Rineterkib's mechanism of action, we measure the levels of phosphorylated ERK1/2 (p-ERK), the active form, relative to the total amount of ERK1/2 protein. A potent inhibitor will cause a dose-dependent decrease in the p-ERK/Total-ERK ratio.[16]

-

Materials:

-

KRAS-mutant cells treated with varying concentrations of Rineterkib.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus (wet or semi-dry) and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Cell Lysis: Treat cells in a 6-well plate with Rineterkib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.

-

Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imager.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody for Total-ERK.

-

Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-ERK to Total-ERK for each treatment condition.

-

Protocol: In Vivo Efficacy Assessment (Subcutaneous Xenograft Model)

-

Principle: This model assesses the anti-tumor activity of a compound in a living organism. Human cancer cells are implanted subcutaneously into immunocompromised mice, and upon tumor formation, the mice are treated with the drug to measure its effect on tumor growth.[11]

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.

-

KRAS-mutant human cancer cells (e.g., Calu-6).

-

Matrigel or similar basement membrane matrix.

-

Rineterkib formulation for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Cell Implantation: Resuspend 2-5 million Calu-6 cells in 100-200 µL of a 1:1 mixture of PBS and Matrigel. Inject the cell suspension subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration: Administer Rineterkib (e.g., 50 mg/kg) or vehicle control to the respective groups via oral gavage daily.

-

Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: At the end of the study, euthanize the mice and excise the tumors. Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate metrics such as Tumor Growth Inhibition (TGI).

-

Part 5: Future Directions and Conclusion

Rineterkib represents a sound therapeutic strategy for targeting KRAS-driven cancers by inhibiting the terminal node of the critical MAPK signaling pathway. Preclinical data confirms its on-target activity and anti-tumor efficacy.[11][12] However, early clinical results highlight the challenge of adaptive resistance, suggesting that the future of Rineterkib and other MAPK pathway inhibitors in these difficult-to-treat cancers will likely involve rational combination therapies.[18][21] Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond and on exploring novel combinations that can overcome cellular signaling redundancy and feedback mechanisms to achieve more profound and durable clinical responses.

References

- Development of KRAS Inhibitors and Their Role for Metastatic Colorectal Cancer in. (2025). Vertex AI Search.

- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences.

- Cell viability assays. Abcam.

- Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors. (2023). MDPI.

- KRAS Oncogenic Signaling Extends beyond Cancer Cells to Orchestrate the Microenvironment. (2018). AACR Journals.

- Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs. (2025). PMC.

- KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. (2024). PMC.

- Oncogenic KRAS: Signaling and Drug Resistance. (2021). PMC.

- KRAS. Wikipedia.

- A Review of KRAS Inhibitors and Potential Improvement in The Future. Warwick Evans Publishing.

- KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. (2025). GlobalRPH.

- KRAS Mutations and Pancreatic Cancer. Pancreatic Cancer Action Network.

- Rineterkib | ERK1/ERK2 Inhibitor. MedchemExpress.com.

- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.

- A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer. (2024). PubMed.

- Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor. (2021). Network of Cancer Research.

- Rineterkib (LTT462) | ERK1/2 inhibitor. Probechem Biochemicals.

- Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal ... (2024). PMC.

- KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. (2024). PMC - NIH.

- Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review. (2023). AME Publishing Company.

- Exploration of Kras Mutations and Their Potential for Being a Target Molecule in Cancer Chemotherapy. Auctores Online.

- Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. (2022). Frontiers.

- Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model. (2021). PMC.

- Rineterkib | C26H27BrF3N5O2. (2024). PubChem - NIH.

Sources

- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]

- 2. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. Exploration of Kras Mutations and Their Potential for Being a Target Molecule in Cancer Chemotherapy [scirp.org]

- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRAS - Wikipedia [en.wikipedia.org]

- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wepub.org [wepub.org]

- 10. globalrph.com [globalrph.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 14. jnccn.org [jnccn.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]

- 17. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 20. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

Targeting the Terminal Node: The Role of Rineterkib in BRAF-Mutant NSCLC

Executive Summary

Non-small cell lung cancer (NSCLC) harboring BRAF mutations—both V600E and non-V600 variants—represents a distinct molecular subset driven by the hyperactivation of the mitogen-activated protein kinase (MAPK) pathway. While upstream inhibition using BRAF and MEK inhibitors has transformed the standard of care, acquired resistance inevitably emerges, often via paradoxical pathway reactivation.

As a Senior Application Scientist evaluating next-generation targeted therapies, the strategic focus must shift toward the terminal nodes of these signaling cascades. Rineterkib (LTT462) is a potent, orally bioavailable, small-molecule orthosteric inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) . By directly targeting the convergence point of the MAPK cascade, Rineterkib offers a mechanistic bypass to upstream resistance, presenting a critical tool for drug development professionals engineering combinatorial oncology regimens.

Mechanistic Rationale: The RAS-RAF-MEK-ERK Axis

In healthy cellular physiology, the RAS-RAF-MEK-ERK pathway regulates proliferation, differentiation, and survival. In approximately 30% of human cancers, including specific NSCLC cohorts, this pathway is constitutively active .

When BRAF is mutated, it bypasses the need for upstream RAS activation, continuously phosphorylating MEK1/2, which in turn phosphorylates ERK1/2. Once activated, ERK translocates to the nucleus to activate transcription factors such as RSK and c-Myc . Rineterkib functions by competitively binding to the ATP-binding pocket of ERK1/2. This orthosteric inhibition halts the kinase activity of ERK, preventing the phosphorylation of its downstream substrates and effectively starving the tumor cell of its primary proliferative signal .

Fig 1: The MAPK signaling cascade in BRAF-mutant NSCLC and targeted intervention by Rineterkib.

Preclinical Pharmacology & Self-Validating Workflows

In preclinical xenograft models, such as the Calu-6 human NSCLC subcutaneous tumor model, Rineterkib administered orally (50–75 mg/kg) has demonstrated significant dose-dependent reductions in tumor volume .

To replicate and validate these findings in vitro, researchers must employ a self-validating experimental system . A common pitfall in kinase assay design is relying solely on the phosphorylation state of the target itself. ATP-competitive ERK inhibitors like Rineterkib disrupt the negative feedback loop from ERK to RAF/MEK. Consequently, treating cells with Rineterkib often causes a paradoxical increase in phosphorylated ERK (p-ERK), even while ERK's kinase activity is completely neutralized .

To establish true causality between drug application and pathway inhibition, we must measure the phosphorylation of a direct downstream substrate: RSK (Ribosomal S6 Kinase) .

Protocol: Self-Validating In Vitro Kinase & Viability Assay

Step 1: Cell Culture & Seeding

-

Seed a BRAF-mutant NSCLC cell line (e.g., Calu-6 or HCC364) in 96-well plates at

cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C.

Step 2: Compound Treatment (Dose-Response)

-

Prepare a 10-point serial dilution of Rineterkib (from 10 µM down to 0.1 nM) in DMSO.

-

Include Trametinib (MEK inhibitor) as a positive pathway control and 0.1% DMSO as a negative vehicle control. Treat the cells in biological triplicates.

Step 3: Orthogonal Pharmacodynamic Readout (Western Blot)

-

Causality Check: At 2 hours post-treatment, lyse a subset of cells using RIPA buffer with protease/phosphatase inhibitors.

-

Perform SDS-PAGE and immunoblotting. Probe for total ERK, p-ERK, total RSK, and p-RSK (Ser380) .

-

Validation: A successful on-target effect is confirmed only if p-RSK is ablated, regardless of p-ERK accumulation.

Step 4: Phenotypic Readout (Cell Viability)

-

At 72 hours post-treatment, add CellTiter-Glo® reagent to the remaining plates to measure ATP levels (directly proportional to the number of viable cells).

-

Calculate the IC

by correlating the phenotypic viability drop with the p-RSK ablation observed in Step 3.

Fig 2: Self-validating experimental workflow linking ERK inhibition to phenotypic viability.

Clinical Landscape & Combinatorial Strategies

Single-agent targeted therapies frequently succumb to adaptive resistance. Consequently, Rineterkib has been heavily investigated in combinatorial regimens. A notable Phase Ib open-label study (Protocol CLXH254X2102) evaluated the safety and tolerability of Rineterkib in combination with the RAF inhibitor naporafenib (LXH254) in patients with advanced KRAS- or BRAF-mutant NSCLC .

While ATP-competitive RAF inhibitors effectively block signaling in BRAF V600E tumors, they can paradoxically activate the RAF/MEK/ERK pathway in RAS-mutant or wild-type contexts by inducing RAF dimerization [[ResearchGate[1]]]([Link]). Combining a RAF inhibitor with an ERK inhibitor like Rineterkib is a strategic attempt to clamp the pathway at both ends, neutralizing this paradoxical activation.

Data Presentation: Rineterkib Profile Summary

| Parameter | Description | Causality / Scientific Significance |

| Molecular Target | ERK1 / ERK2 | Orthosteric inhibition prevents phosphorylation of downstream effectors (e.g., RSK, c-Myc), halting cell cycle progression. |

| Preclinical Efficacy | Calu-6 NSCLC Xenograft | Oral administration (50-75 mg/kg) establishes in vivo PK/PD relationships and tumor regression . |

| Clinical Evaluation | Phase Ib (CLXH254X2102) | Evaluated Rineterkib + Naporafenib. Demonstrated on-target pharmacodynamic effects, though with limited broad clinical activity . |

| Resistance Utility | Terminal Node Clamping | Bypasses upstream MEK/RAF mutations that typically confer resistance to first-line targeted therapies. |

Overcoming Resistance Paradigms

The therapeutic challenge in BRAF-mutated NSCLC is heavily dictated by the mutation class. While V600E (Class I) mutations respond well to dabrafenib and trametinib, non-V600 mutations (Class II and III) often exhibit intrinsic resistance to standard RAF/MEK inhibition .

Rineterkib's mechanism of action is agnostic to the upstream genomic alteration. Because all MAPK signals must funnel through ERK1/2 to enact transcriptional changes, inhibiting ERK directly suppresses tumor growth regardless of whether the upstream driver is a Class I BRAF mutation, a Class II/III BRAF dimer, or a secondary acquired MEK mutation. Although recent trials showed limited objective response rates for the Rineterkib/Naporafenib combination, the observed on-target pharmacodynamic suppression validates ERK as a highly druggable node . Future strategies may involve optimizing dosing schedules to manage toxicities or combining Rineterkib with emerging modalities like ULK1/2 autophagy inhibitors.

Conclusion

Rineterkib (LTT462) represents a mechanistically rigorous approach to tackling MAPK-driven malignancies. By targeting the terminal ERK1/2 kinases, it provides a logical bypass to the complex web of upstream resistance mechanisms that plague BRAF-mutant NSCLC treatments. For drug development professionals, integrating Rineterkib into preclinical and clinical pipelines requires strict adherence to self-validating pharmacodynamic assays (such as p-RSK monitoring) to accurately map its efficacy and guide the rational design of next-generation combinatorial therapies.

References

-

Network of Cancer Research. Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor. Retrieved from [Link]

-

PubChem (NIH). Rineterkib | CID 118045847. Retrieved from[Link]

-

Chemical Science (RSC Publishing). Kinase signaling cascades: an updated mechanistic landscape. DOI: 10.1039/D5SC04657B. Retrieved from[Link]

-

Frontiers in Cell and Developmental Biology. Recent advances in targeting protein kinases and pseudokinases in cancer biology. Retrieved from [Link]

-

PubMed Central (NIH). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Retrieved from[Link]

-

ResearchGate. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer. Retrieved from [Link]

-

MDPI (Cancers). Navigating Therapeutic Challenges in BRAF-Mutated NSCLC: Non-V600 Mutations, Immunotherapy, and Overcoming Resistance. Retrieved from[Link]

-

Novartis Clinical Trials (novctrd.com). Protocol CLXH254X2102: A Phase Ib, open-label, multicenter study of oral LXH254-centric combinations. Retrieved from [Link]

Sources

Preclinical Profiling of Rineterkib (LTT462): A Technical Guide to ERK1/2 Inhibition in MAPK-Driven Malignancies

Executive Summary

Rineterkib (also known as LTT462 or ERK-IN-1) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2)[1][2]. Developed to combat malignancies driven by hyperactive Mitogen-Activated Protein Kinase (MAPK) signaling, Rineterkib serves as a terminal blockade in the RAS-RAF-MEK-ERK cascade. This whitepaper provides an in-depth technical synthesis of Rineterkib’s mechanism of action, preclinical validation protocols, and combinatorial strategies for researchers and drug development professionals.

Mechanistic Grounding: The Rationale for Terminal MAPK Blockade

The RAS-RAF-MEK-ERK signaling pathway is constitutively active in approximately 30% of all human cancers, predominantly driven by mutations in KRAS, NRAS, and BRAF[3]. Historically, targeted therapies have focused on upstream nodes (e.g., RAF or MEK inhibitors). However, clinical efficacy is frequently limited by acquired resistance mechanisms, such as paradoxical pathway reactivation, secondary MEK mutations, or alternative Receptor Tyrosine Kinase (RTK) bypass signaling[4].

As the terminal kinases in this cascade, ERK1 and ERK2 represent a critical, non-redundant convergence point. Rineterkib binds directly to ERK1/2, acting via the Inhibition of Catalysis (IOC) . By occupying the kinase domain, it prevents ERK from phosphorylating downstream substrates like Ribosomal S6 Kinase (RSK) and halts the transcription of Dual Specificity Phosphatase 6 (DUSP6), a critical negative feedback regulator[5][6].

Caption: MAPK signaling cascade illustrating Rineterkib's terminal blockade at ERK1/2.

Preclinical In Vitro Profiling

Rineterkib has demonstrated profound antiproliferative activity across multiple MAPK-activated cancer cell lines[1]. To rigorously evaluate target engagement, researchers must look beyond standard viability assays and quantify specific downstream pharmacodynamic (PD) biomarkers.

Table 1: Key Pharmacodynamic Biomarkers for Rineterkib Evaluation

| Biomarker | Function / Role | Expected Response to Rineterkib | Diagnostic Value |

| p-RSK3 | Direct catalytic substrate of ERK1/2 | Decrease (Dose-dependent) | Confirms direct Inhibition of Catalysis (IOC)[6]. |

| DUSP6 | Transcriptional target of ERK | Decrease | Confirms suppression of ERK-dependent gene expression[5][6]. |

| p-ERK | Phosphorylated (active) state of ERK | Increase or Stable | Loss of DUSP6 removes negative feedback, causing upstream MEK to hyper-phosphorylate ERK[4][7]. |

Protocol 1: In Vitro Target Engagement and Biomarker Quantification

Causality Focus: This protocol relies on p-RSK rather than p-ERK to measure efficacy. Because ERK inhibitors can trigger paradoxical MEK-mediated phosphorylation of ERK (due to the loss of DUSP6 feedback), measuring p-ERK alone can yield false-negative interpretations of drug activity.

-

Cell Seeding: Plate KRAS-mutant (e.g., Calu-6) or BRAF-mutant (e.g., A375) cells in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO₂. -

Compound Preparation: Dissolve Rineterkib hydrochloride in 100% DMSO to create a 10 mM stock (Store at -80°C)[2]. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 10 μM (final DMSO < 0.1%).

-

Treatment: Expose cells to Rineterkib for 2 to 24 hours. Note: 2 hours is optimal for capturing rapid phosphorylation changes (p-RSK), while 24 hours is required to observe transcriptional downregulation (DUSP6).

-

Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve endogenous phosphorylation states).

-

Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Probe with primary antibodies against total ERK1/2, p-RSK (Thr359/Ser363), and DUSP6. Normalize against a loading control (e.g., GAPDH or β-actin).

In Vivo Efficacy & Xenograft Models

In vivo, Rineterkib has been extensively validated in murine xenograft models, exhibiting potent tumor regression capabilities. The Calu-6 human Non-Small Cell Lung Cancer (NSCLC) model is the field standard for testing Rineterkib due to its KRAS Q61K mutation, which renders it notoriously refractory to upstream EGFR and RAF inhibitors[8].

Table 2: In Vivo Efficacy Parameters (Calu-6 Xenograft)

| Parameter | Specification | Rationale |

| Model | Calu-6 (Human NSCLC) | KRAS Q61K mutant; relies heavily on terminal ERK signaling[2][8]. |

| Dosage | 50 mg/kg or 75 mg/kg | Achieves optimal plasma peak drug concentration without severe toxicity[2]. |

| Route / Schedule | Oral (p.o.), qd or q2d | High oral bioavailability; daily or alternate-day dosing sustains target inhibition[2]. |

| Duration | 27 Days | Sufficient timeframe to observe divergence between tumor stasis and regression[2]. |

Protocol 2: Calu-6 Subcutaneous Xenograft Efficacy Study

Causality Focus: Subcutaneous implantation allows for precise, non-invasive caliper measurements, ensuring high-fidelity tracking of tumor growth kinetics in response to terminal ERK blockade.

-

Tumor Inoculation: Resuspend Calu-6 cells in a 1:1 mixture of serum-free RPMI and Matrigel. Inject

cells subcutaneously into the right flank of 6-8 week-old female athymic nude mice. -

Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³ (

), randomize mice into vehicle and treatment cohorts (n=8-10 per group). -

Formulation & Dosing: Formulate Rineterkib in an appropriate vehicle (e.g., 0.5% Methylcellulose / 0.2% Tween-80). Administer 50 mg/kg or 75 mg/kg via oral gavage (p.o.) daily (qd) or every other day (q2d) for 27 days[2].

-

Endpoint Analysis: Euthanize mice at day 27. Resect tumors immediately, snap-freeze half in liquid nitrogen for downstream PD biomarker analysis (DUSP6/p-RSK), and fix the other half in 10% formalin for immunohistochemistry (IHC).

Combinatorial Strategies

While Rineterkib monotherapy effectively halts tumor growth, complete eradication often requires combinatorial clamping of the signaling network to prevent bypass resistance[5]. Preclinical studies have validated several highly synergistic combinations:

-

JAK2 Inhibition (Myeloproliferative Neoplasms): In JAK2-V617F MPN models, combining Rineterkib with the JAK2 inhibitor ruxolitinib normalizes hematocrit, reduces splenomegaly, and improves clone control significantly better than ruxolitinib monotherapy[6][9].

-

RAF Inhibition (Solid Tumors): Co-administration with the pan-RAF inhibitor naporafenib (LXH254) clamps the MAPK pathway at both ends, preventing paradoxical reactivation in KRAS-mutant NSCLC and BRAF-mutant melanoma[8][10].

-

Immune Checkpoint Blockade (PDAC): In Pancreatic Ductal Adenocarcinoma, ERK inhibition remodels the immunosuppressive tumor microenvironment (TME), significantly improving the efficacy of anti-PD-L1 therapies[11].

Caption: Logical preclinical workflow for validating Rineterkib combinatorial strategies.

Translational Outlook

Rineterkib represents a highly potent tool for dissecting MAPK pathway dependencies in preclinical models. However, researchers must remain vigilant regarding acquired resistance. Prolonged exposure to ERK inhibitors can select for on-target ERK1/2 mutations that disrupt drug binding, or trigger the amplification of EGFR/ERBB2 bypass tracks[4]. Consequently, the future of Rineterkib in drug development lies heavily in rationally designed, biomarker-driven combination therapies.

References

-

ASCO Publications. "Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients (pts) with advanced solid tumors harboring MAPK pathway alterations." Journal of Clinical Oncology, 2020. URL: [Link]

-

MPN Hub. "Dual targeting of JAK2 and ERK1/2 enhances clone control and therapeutic efficacy in MPN." MPN Hub, 2021. URL: [Link]

-

AACR Journals. "ERK Inhibition Improves Anti–PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma." Molecular Cancer Therapeutics, 2021. URL: [Link]

-

AACR Journals. "ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy." Clinical Cancer Research, 2018. URL: [Link]

-

National Institutes of Health (PMC). "Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials." Genes & Diseases, 2022. URL: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Dual targeting of JAK2 and ERK1/2 enhances clone control and therapeutic efficacy in MPN [mpn-hub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sec.gov [sec.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Rineterkib's effect on tumor cell proliferation

Overcoming MAPK-Driven Oncogenesis: A Technical Guide to Rineterkib (LTT462) and its Inhibition of Tumor Cell Proliferation

Executive Summary

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a highly conserved pathway that regulates cell proliferation, differentiation, and survival. Critically, it remains constitutively active in approximately 30% of all human cancers due to oncogenic mutations in upstream nodes like RAS and RAF[1]. While early-generation RAF and MEK inhibitors showed initial clinical success, their efficacy is frequently curtailed by acquired resistance mechanisms, such as paradoxical RAF dimerization or receptor tyrosine kinase (RTK) upregulation[2].

Rineterkib (also known as LTT462 or ERK-IN-1) represents a next-generation therapeutic strategy. As an orally bioavailable, highly selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), Rineterkib executes a terminal blockade of the MAPK pathway[3]. By targeting the cascade's final effector kinases, it effectively bypasses upstream resistance loops, halting 1[1].

Mechanistic Rationale: The Advantage of Terminal Kinase Inhibition

ERK1 and ERK2 are the terminal serine/threonine kinases in the classical MAPK cascade. Upon phosphorylation by MEK1/2, ERK1/2 translocates to the nucleus to activate transcription factors (e.g., c-Myc) and phosphorylates cytoplasmic substrates like RSK, which are critical for cell cycle progression and survival[4][5].

Rineterkib acts as an orthosteric, ATP-competitive inhibitor of ERK1/2[5]. By directly binding to ERK, Rineterkib prevents the phosphorylation of these downstream effectors[3]. Furthermore, Rineterkib has demonstrated a dual capacity to inhibit RAF, providing a comprehensive suppression of the pathway[4][6]. This dual-action terminal blockade is particularly advantageous in KRAS-mutant and BRAF-mutant non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer (CRC), where upstream single-node inhibition often fails to achieve durable responses[2][6].

Fig 1: Rineterkib's mechanism of action within the RAS-RAF-MEK-ERK signaling cascade.

Quantitative Profiling of Rineterkib Efficacy

Preclinical models have validated Rineterkib's potent anti-proliferative effects across multiple MAPK-activated malignancies[7]. In vivo studies utilizing the Calu-6 human NSCLC subcutaneous tumor xenograft model show that oral administration of Rineterkib significantly reduces 7[7].

Table 1: Preclinical Efficacy & Physicochemical Parameters

| Parameter | Value / Description | Model / Target |

| Target Kinases | ERK1, ERK2 (and RAF) | Cell-free enzymatic assays |

| Chemical Formula | C26H27BrF3N5O2 (Free Base) | CAS: 1715025-32-3 |

| In Vivo Dosage | 50 mg/kg, 75 mg/kg | Mouse Xenograft (p.o., qd/q2d) |

| Treatment Duration | 27 days | Calu-6 NSCLC Xenograft |

| Primary Outcome | Significant reduction in tumor volume | Calu-6 NSCLC Xenograft |

| Storage (Stock) | -80°C (6 months); -20°C (1 month) | Reconstituted in DMSO |

Data synthesized from established preclinical pharmacodynamic studies[3][6][7].

Experimental Methodology: A Self-Validating Protocol

As application scientists, we must design experiments that not only measure phenotypic outcomes (proliferation) but simultaneously validate target engagement (kinase inhibition) to establish direct causality. The following protocol describes a self-validating workflow for evaluating Rineterkib in KRAS-mutant NSCLC cell lines.

Fig 2: Self-validating experimental workflow for assessing Rineterkib's anti-proliferative effects.

Step-by-Step Methodology

Phase 1: In Vitro Target Engagement & Proliferation

-

Cell Culture & Seeding : Plate Calu-6 (KRAS-mutant) cells at

cells/well in 96-well plates for proliferation, and -

Compound Preparation : Reconstitute Rineterkib in DMSO to a 10 mM stock. Prepare a 10-point serial dilution (e.g., 0.1 nM to 10 µM) in culture media, ensuring the final DMSO concentration remains

[6]. -

Phenotypic Readout (Viability Assay) : Treat 96-well plates for 72 hours. Add an ATP-based luminescent viability reagent. Luminescence directly correlates with the number of metabolically active, proliferating cells. Calculate the IC50 using non-linear regression.

-

Mechanistic Validation (Western Blotting) : Treat 6-well plates with Rineterkib at

the calculated IC50 for 2-4 hours. Lyse cells in RIPA buffer with protease/phosphatase inhibitors.-

Causality Check: Probe for total ERK, phospho-ERK (p-ERK), and phospho-RSK (p-RSK).

-

Critical Insight: Because Rineterkib is an ATP-competitive inhibitor of ERK, it blocks ERK's ability to phosphorylate its substrates (like RSK). However, MEK may still phosphorylate ERK. Therefore, successful target engagement is validated by a dose-dependent decrease in p-RSK, not necessarily p-ERK (which may even hyperphosphorylate due to the loss of ERK-mediated negative feedback on the pathway)[5].

-

Phase 2: In Vivo Xenograft Validation

-

Model Generation : Subcutaneously inject

Calu-6 cells into the right flank of athymic nude mice[6]. -

Dosing Regimen : Once tumors reach ~100-150 mm³, randomize mice into vehicle control and treatment groups (50 mg/kg and 75 mg/kg Rineterkib). Administer orally (p.o.) daily (qd) or every other day (q2d) for 27 days[6].

-

Data Acquisition : Measure tumor volume via calipers bi-weekly (

). Harvest tumors post-euthanasia for immunohistochemistry (Ki-67 for proliferation, p-RSK for target engagement) to bridge in vitro causality to in vivo efficacy.

Clinical Translation and Future Directions

Rineterkib is actively advancing through clinical pipelines. It has been evaluated as a monotherapy in phase I dose-finding studies for adult patients with advanced solid tumors (NCT02711345), including ovarian neoplasms, NSCLC, and melanoma[8]. Furthermore, it is being investigated in 9, such as with the JAK inhibitor ruxolitinib for the treatment of myelofibrosis (NCT04097821)[1][9]. By combining Rineterkib with other targeted agents, researchers aim to preemptively block parallel survival pathways (like PI3K/AKT) or cell cycle regulators (like CDK4/6), transforming transient cytostatic responses into durable tumor regression[10].

References

1.1 2.3 3.6 4.7 5.4 6.9 7.8 8.5 9.10 10.2

Sources

- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Kinase signaling cascades: an updated mechanistic landscape - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04657B [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Frontiers | Recent advances in targeting protein kinases and pseudokinases in cancer biology [frontiersin.org]

The Terminal Node: Discovery and Clinical Development of the ERK1/2 Inhibitor LTT-462

Abstract The hyperactivation of the mitogen-activated protein kinase (MAPK) signaling cascade is a hallmark of numerous malignancies, predominantly driven by mutations in RAS and BRAF. While first- and second-generation RAF and MEK inhibitors have transformed the oncological landscape, rapid acquired resistance via pathway reactivation remains a critical clinical hurdle. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as the terminal convergence point of this cascade. This whitepaper provides an in-depth technical analysis of LTT-462 (Novartis), a highly selective, ATP-competitive ERK1/2 inhibitor. We dissect its unique mechanism of action, detail the self-validating experimental protocols used in its preclinical evaluation, and outline its trajectory through Phase I clinical trials.

The Rationale for ERK Inhibition: Bypassing Upstream Resistance

The RAS/RAF/MEK/ERK pathway operates as a linear kinase cascade where ERK1 and ERK2 act as the sole downstream effectors of MEK1/2[1]. In BRAF-mutant melanomas and KRAS-mutant solid tumors, upstream inhibition with RAF inhibitors (e.g., vemurafenib, dabrafenib) or MEK inhibitors (e.g., trametinib) initially yields profound tumor regression[1][2]. However, resistance almost inevitably emerges through mechanisms such as BRAF amplification, alternative splicing, or secondary MEK mutations, all of which re-establish ERK signaling[1].

Because ERK has no known parallel compensatory pathways for its specific cytosolic and nuclear substrates (e.g., RSK, Elk-1, c-Fos), it represents the ultimate "Achilles' heel" of the MAPK cascade[1][3]. Inhibiting ERK directly bypasses upstream resistance mechanisms, providing a compelling rationale for the discovery of molecules like LTT-462[1][4].

Caption: The RAS/MAPK signaling cascade illustrating the terminal node inhibition of ERK1/2 by LTT-462.

Structural Biology and Mechanism of Action of LTT-462

LTT-462 (also known as CLXH254X2102) is an orally bioavailable, small-molecule inhibitor developed by Novartis[5][6]. It functions via competitive binding at the ATP-binding pocket of the ERK1/2 kinase domain[4][5].

The Paradox of pERK Stabilization

A defining feature of ERK inhibitors is their differential impact on the phosphorylation state of ERK itself (pERK). Inhibitors can be classified by whether they primarily cause Inhibition of Catalysis (IOC) or Prevention of Activation (POA)[7].

Unlike some early-generation ERK inhibitors that decrease pERK levels, LTT-462 exhibits a distinct binding mode that stabilizes the phosphorylated state of ERK1/2 (pERK1/2)[8].

-

The Causality: By occupying the ATP pocket, LTT-462 induces a conformational "lock" in the ERK protein. This rigid conformation sterically shields the T-E-Y activation loop from dephosphorylation by dual-specificity phosphatases (DUSPs).

-

The Consequence: While pERK levels remain high or even increase, the kinase is catalytically dead. It cannot transfer a phosphate group to downstream targets. Therefore, target engagement and efficacy must be measured by the depletion of downstream phosphorylated substrates, such as pRSK (Ribosomal s6 Kinase), rather than pERK[7][8].

Table 1: Comparative Mechanistic Profiling of Clinical-Stage ERK Inhibitors

| Inhibitor | Sponsor | Binding Mechanism | Effect on pERK (Activation Loop) | Effect on pRSK (Catalytic Output) | Clinical Status |

| LTT-462 | Novartis | ATP-Competitive | Stabilizes / Increases [8] | Decreases | Phase I/II[2] |

| Ulixertinib (BVD-523) | BioMed Valley | ATP-Competitive | Decreases[9] | Decreases | Phase I/II[10] |

| MK-8353 | Merck | ATP-Competitive | Decreases | Decreases | Phase I[10] |

| ASTX029 | Astex | Dual-Mechanism | Decreases[8] | Decreases | Phase I/II[9] |

Preclinical Pharmacology: Self-Validating Experimental Methodologies

To accurately profile an inhibitor like LTT-462, assays must be designed to distinguish between physical target binding and true catalytic inhibition. As a Senior Application Scientist, I mandate the following self-validating workflows to ensure data integrity.

Protocol 1: In Vitro Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the biochemical IC50 of LTT-462 against recombinant ERK2, isolating direct catalytic inhibition from cellular feedback loops. Self-Validation Mechanism: Inclusion of a staurosporine control establishes a maximum inhibition baseline (100% effect), while a DMSO-only well establishes the uninhibited baseline (0% effect). A calculated Z'-factor > 0.6 is required before accepting the plate's data, ensuring the dynamic range is sufficient to resolve potent IC50 values.

-

Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Compound Titration: Perform an 11-point, 3-fold serial dilution of LTT-462 in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

-

Enzyme Addition: Add 5 µL of recombinant active ERK2 (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

-

Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km for ERK2) and a biotinylated ULight-labeled MBP (Myelin Basic Protein) peptide.

-

Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of a stop solution containing EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho-MBP antibody.

-

Readout: Incubate for 1 hour, then read the TR-FRET signal on a multimode microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement Assay (Meso Scale Discovery - MSD)

Objective: Quantify the cellular pharmacodynamics of LTT-462 in BRAF V600E mutant A375 melanoma cells. Causality of Design: Because LTT-462 stabilizes pERK[8], relying solely on pERK as a biomarker would falsely suggest the drug is inactive. We multiplex pERK and pRSK. A successful assay will show a dose-dependent decrease in pRSK alongside stable or elevated pERK, confirming the specific conformational lock mechanism of LTT-462.

Caption: Step-by-step workflow for quantifying LTT-462 cellular target engagement via MSD assay.

-

Cell Seeding: Seed A375 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.

-

Treatment: Treat cells with a serial dilution of LTT-462 (0.1 nM to 10 µM) for 2 hours. This short timepoint is chosen to capture direct kinase inhibition before transcriptional feedback loops drastically alter total protein levels.

-

Lysis: Aspirate media, wash with ice-cold PBS, and add 50 µL of MSD Tris Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate at 4°C for 30 minutes.

-

Multiplex Assay: Transfer 25 µL of lysate to a pre-blocked MSD MULTI-SPOT plate coated with capture antibodies for total ERK, pERK (Thr202/Tyr204), total RSK, and pRSK (Ser380).

-

Detection: Add SULFO-TAG conjugated detection antibodies. Apply MSD Read Buffer and measure electrochemiluminescence on an MSD Sector Imager. Normalize phosphorylated signals to their respective total protein signals to account for any variations in cell density.

Clinical Development and Combinatorial Strategies

The translation of LTT-462 from bench to bedside has been structured to address both safety and the complex feedback networks of the MAPK pathway.

Phase I Trial Architecture (NCT02711345)

Novartis initiated a First-in-Human (FIH) Phase I clinical trial (NCT02711345) to evaluate the safety, tolerability, and pharmacokinetics of LTT-462 in adult patients with advanced solid tumors harboring MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations)[2][5][11].

Dose Escalation Logic: The trial utilized a Bayesian Hierarchical Logistic Regression Model (BHLRM) with overdose control[11].

-

Causality: Unlike traditional 3+3 designs, the BHLRM allows for the continuous updating of the dose-toxicity curve incorporating all available preclinical and clinical data. This statistical structure maximizes the probability of identifying the true Maximum Tolerated Dose (MTD) while minimizing patient exposure to sub-therapeutic or highly toxic doses[11]. The study initially explored a continuous once-daily (QD) dosing schedule, with provisions to explore twice-daily (BID) dosing if pharmacokinetic data indicated rapid clearance[11].

Table 2: Clinical Trial Summary for LTT-462

| Trial Identifier | Phase | Target Population | Regimen Structure | Status |

| NCT02711345 [2][11] | Phase I | Advanced solid tumors with MAPK alterations | Monotherapy (QD / BID exploration via BHLRM) | Completed |

| SEACRAFT / Combinations [12] | Phase II | NRAS-mutated and BRAF-mutated melanoma | LTT-462 + Naporafenib (Pan-RAF inhibitor) | Active/Reported |

Overcoming Resistance via Rational Combinations

Monotherapy with ERK inhibitors often triggers compensatory signaling, such as the upregulation of Receptor Tyrosine Kinases (RTKs) or parallel PI3K/AKT pathway activation. Consequently, LTT-462 is being heavily investigated in rational combinations:

-

Pan-RAF Combinations: In a recent Phase II study, LTT-462 was combined with naporafenib (LXH254, a pan-RAF inhibitor). This vertical inhibition strategy yielded a highly promising Disease Control Rate (DCR) of 48%-70% in patients with difficult-to-treat NRAS-mutated melanoma[12].

-

SHP2 Combinations: Preclinical models have explored combining ERK inhibitors with SHP099 (a SHP2 inhibitor) to simultaneously suppress downstream ERK signaling and upstream RTK-driven RAS activation, effectively closing the feedback loop that leads to resistance[13].

Conclusion

LTT-462 represents a highly sophisticated approach to targeting the terminal node of the MAPK signaling cascade. By acting as an ATP-competitive inhibitor that paradoxically stabilizes the pERK conformation while abolishing its catalytic activity, LTT-462 effectively neutralizes downstream oncogenic signaling[4][8]. Its clinical evaluation, particularly in combination with pan-RAF inhibitors like naporafenib, provides a scientifically rigorous pathway to overcoming the acquired resistance that has historically limited the durability of targeted therapies in MAPK-driven malignancies[12].

References

-

Current Advances in the Treatment of BRAF-Mutant Melanoma. MDPI. Available at:[Link]

-

Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PMC / NIH. Available at:[Link]

-

Targeting the ERK Signaling Pathway in Melanoma. Semantic Scholar. Available at:[Link]

-

Full article: Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Taylor & Francis. Available at:[Link]

-

Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. AACR Journals. Available at:[Link]

-

Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells. MDPI. Available at:[Link]

-

MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ResearchGate. Available at:[Link]

-

Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy. ScienceOpen. Available at:[Link]

-

Definition of ERK inhibitor LTT462. NCI Drug Dictionary - National Cancer Institute. Available at:[Link]

-

Oncology Clinical Trial Protocol CLTT462X2101 / NCT02711345. ClinicalTrials.gov. Available at:[Link]

-

Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364). ACS Publications. Available at:[Link]

-

Melanoma 3.0T—Tech Innovations, New Targeted Therapies, and T-Cell Breakthroughs. ASCO Publications. Available at:[Link]

-

Rationale for Targeting Extracellular Regulated Kinases ERK1 and ERK2 in Glioblastoma. Oxford Academic. Available at:[Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Facebook [cancer.gov]

- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches [mdpi.com]

Rineterkib (Hydrochloride): Structural Dynamics, Mechanism of Action, and Preclinical Methodologies

An In-Depth Technical Whitepaper for Drug Development Professionals

The mitogen-activated protein kinase (MAPK) cascade is one of the most frequently dysregulated signaling pathways in human oncology, driving aggressive proliferation and survival in various malignancies[1]. While upstream inhibition targeting BRAF or MEK has yielded clinical successes, acquired resistance—often mediated by paradoxical pathway reactivation or alternative receptor tyrosine kinase (RTK) signaling—remains a critical hurdle[1].

As a terminal node in this cascade, Extracellular Signal-Regulated Kinase (ERK) represents an optimal therapeutic target to bypass upstream resistance loops. Rineterkib (also known as LTT-462 or ERK-IN-1) has emerged as a highly potent, orally bioavailable small-molecule inhibitor of ERK1/2, demonstrating significant preclinical and early clinical activity across multiple MAPK-driven tumor models[1][2].

This technical guide synthesizes the chemical properties, molecular mechanisms, and validated experimental protocols for Rineterkib, providing researchers with a comprehensive framework for its application in translational oncology.

Chemical Identity and Structural Properties

Rineterkib is formulated as both a free base and a hydrochloride salt to optimize its pharmacokinetic profile and aqueous solubility for oral administration[2]. Structurally, it is engineered to occupy the ATP-binding pocket of the ERK1/2 kinase domains, preventing the phosphorylation of downstream substrates[3][4].

Table 1: Physicochemical and Structural Profile

| Property | Specification |

| IUPAC Name | 4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide[3] |

| Chemical Formula | C₂₆H₂₇BrF₃N₅O₂ (Base)[3] / C₂₆H₂₈BrClF₃N₅O₂ (HCl Salt) |

| Molecular Weight | 578.4 g/mol (Base)[3] |

| CAS Registry Number | 1715025-32-3 (Base)[5] / 1715025-34-5 (HCl Salt) |

| Target Specificity | ERK1, ERK2 (Primary); RAF (Secondary)[2] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (Sealed, desiccated)[2] |

Mechanism of Action & Molecular Dynamics

The primary causality behind targeting ERK1/2 lies in its position as the convergence point for the RAS-RAF-MEK-ERK signaling axis[6]. When upstream nodes (like KRAS or BRAF) are mutated, they constitutively activate MEK, which subsequently hyperphosphorylates ERK1/2[1].

Rineterkib acts as a direct, ATP-competitive inhibitor of ERK1 and ERK2[2][4]. By binding to the active site, it halts the catalytic function of ERK, preventing its translocation to the nucleus and the subsequent activation of transcription factors (e.g., ELK1, c-MYC) and cytosolic substrates (e.g., RSK)[4][6]. Notably, Rineterkib also exhibits dual inhibitory activity against RAF kinases[1][2]. This polypharmacological profile is highly advantageous; by simultaneously suppressing RAF, Rineterkib mitigates the rapid feedback activation of MEK that often plagues isolated ERK inhibitors.

Fig 1: Rineterkib mechanism of action within the MAPK signaling cascade.

Clinical Landscape and Quantitative Data

Rineterkib has been evaluated in several early-phase clinical trials, primarily focusing on solid tumors harboring MAPK pathway alterations (e.g., KRAS-mutant NSCLC, BRAF-mutant melanoma) and hematological malignancies[1][2]. Because monotherapy often yields limited durable responses due to complex tumor heterogeneity, recent strategies have prioritized rational combinations[1].

Table 2: Key Clinical Trial Summary

| Trial Identifier | Phase | Indication | Combination / Regimen | Status / Outcome |

| NCT02974725 | Phase 1b | Advanced KRAS/BRAF-mutant NSCLC & Melanoma | Rineterkib + Naporafenib (LXH254, pan-RAF inhibitor) | Established recommended dose (Rineterkib 200 mg QD + Naporafenib 400 mg BID). Acceptable safety; limited NSCLC antitumor activity despite target engagement[7]. |

| NCT04097821 | Phase 1/2 | Myelofibrosis | Rineterkib + Ruxolitinib (JAK1/2 inhibitor) | Halted by sponsor (Novartis) in 2022 due to enrollment challenges and strategic reprioritization[8][9]. |

Validated Experimental Methodologies